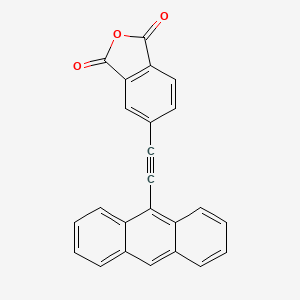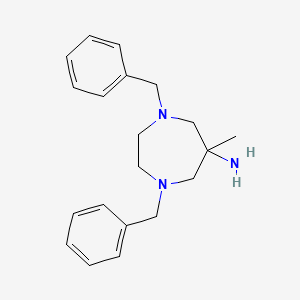
1,4-Dibenzyl-6-methyl-1,4-diazepan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibenzyl-6-methyl-1,4-diazepan-6-amine is a chemical compound belonging to the class of seven-membered nitrogen heterocycles. These compounds are known for their diverse biological properties and pharmaceutical importance. The structure of this compound consists of a diazepane ring with benzyl groups attached to the nitrogen atoms and a methyl group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibenzyl-6-methyl-1,4-diazepan-6-amine can be synthesized through various methods. One common approach involves the intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductase enzymes. This method provides high enantiomeric excess and avoids the use of heavy metal catalysts and halogenated solvents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductase enzymes, is preferred due to their efficiency and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibenzyl-6-methyl-1,4-diazepan-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the diazepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include various substituted diazepanes, which can have different biological and pharmaceutical properties .
Scientific Research Applications
1,4-Dibenzyl-6-methyl-1,4-diazepan-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-dibenzyl-6-methyl-1,4-diazepan-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibenzyl-1,4-diazepan-6-ol: A similar compound with a hydroxyl group at the sixth position.
4-Methyl-1,4-diazepan-1-yl)acetic acid: Another related compound with an acetic acid group attached to the diazepane ring.
Uniqueness
1,4-Dibenzyl-6-methyl-1,4-diazepan-6-amine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its high enantiomeric purity and efficient synthesis methods make it a valuable compound for various applications .
Properties
CAS No. |
492437-20-4 |
|---|---|
Molecular Formula |
C20H27N3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1,4-dibenzyl-6-methyl-1,4-diazepan-6-amine |
InChI |
InChI=1S/C20H27N3/c1-20(21)16-22(14-18-8-4-2-5-9-18)12-13-23(17-20)15-19-10-6-3-7-11-19/h2-11H,12-17,21H2,1H3 |
InChI Key |
CYFHSRUBARQRDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN(C1)CC2=CC=CC=C2)CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
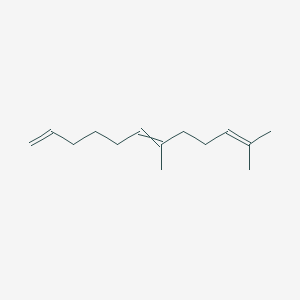

![3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine](/img/structure/B14251820.png)
![4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one](/img/structure/B14251827.png)
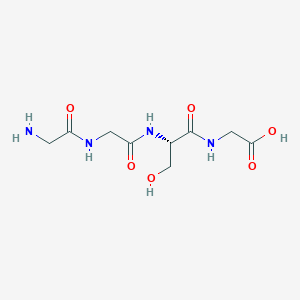

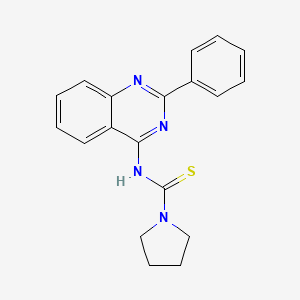
![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
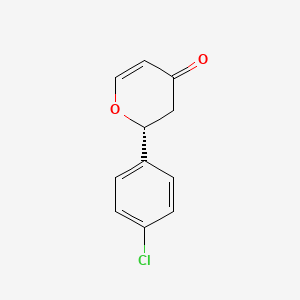
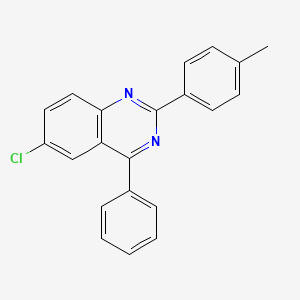

![Ethyl 8-[4-(benzyloxy)phenoxy]octanoate](/img/structure/B14251871.png)
